2-[(Pyridin-2-ylmethyl)amino]acetonitrile
Overview
Description
2-[(Pyridin-2-ylmethyl)amino]acetonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]acetonitrile typically involves the reaction of pyridine-2-carbaldehyde with aminomethylpyridine in the presence of a suitable solvent such as methanol. The reaction is carried out under stirring at room temperature for several hours to ensure complete conversion . The resulting product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at room temperature.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Conversion to 2-[(Pyridin-2-ylmethyl)amino]ethanamine.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Pyridin-2-ylmethyl)amino]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]acetonitrile is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form coordination complexes with metal ions, which can influence its reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetonitrile: Lacks the amino group, resulting in different reactivity and applications.
2-(Pyridin-2-ylmethyl)amine: Contains an amine group instead of a nitrile, leading to variations in chemical behavior and biological activity.
2-(Pyridin-2-yl)ethanamine: Similar structure but with an ethyl chain, affecting its physical and chemical properties.
Uniqueness
2-[(Pyridin-2-ylmethyl)amino]acetonitrile is unique due to the presence of both an amino and a nitrile group, which provides a versatile platform for chemical modifications and the formation of diverse derivatives. This dual functionality enhances its potential in various synthetic and research applications .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-10-7-8-3-1-2-5-11-8/h1-3,5,10H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBFMJVFVTZQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277410 | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63086-29-3 | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63086-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Pyridinylmethyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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